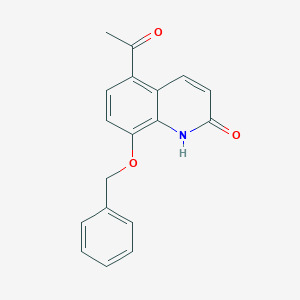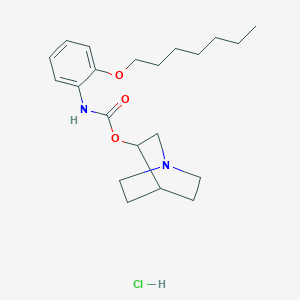
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2.2)oct-3-yl ester, monohydrochloride.
Mecanismo De Acción
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride binds to the active site of acetylcholinesterase and forms a covalent bond with the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been shown to improve cognitive function and memory in animal studies. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in lab experiments include its selectivity for acetylcholinesterase and its potential therapeutic applications in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride include further investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Research may also focus on developing more selective inhibitors of acetylcholinesterase and exploring the potential use of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in combination with other drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves the reaction of 1-azabicyclo[2.2.2]octan-3-yl chloroformate with 2-(heptyloxy)phenylamine in the presence of a base. This reaction results in the formation of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride as a white solid.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to act as a selective inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Propiedades
Número CAS |
151643-51-5 |
|---|---|
Nombre del producto |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride |
Fórmula molecular |
C21H33ClN2O3 |
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H32N2O3.ClH/c1-2-3-4-5-8-15-25-19-10-7-6-9-18(19)22-21(24)26-20-16-23-13-11-17(20)12-14-23;/h6-7,9-10,17,20H,2-5,8,11-16H2,1H3,(H,22,24);1H |
Clave InChI |
JNCRTEKRWDVPDJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
SMILES canónico |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2C[NH+]3CCC2CC3.[Cl-] |
Sinónimos |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl est er, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



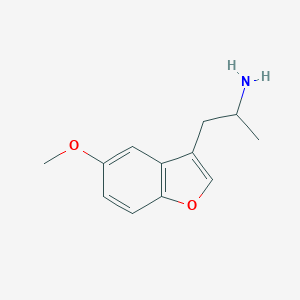
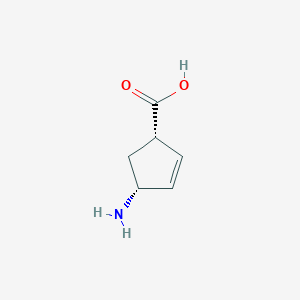
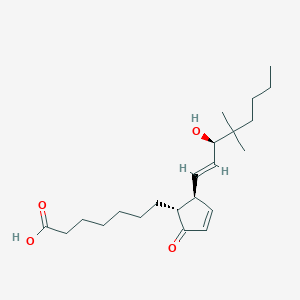
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)
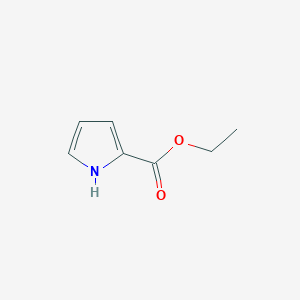
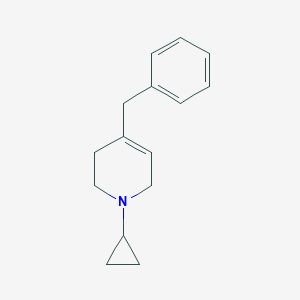
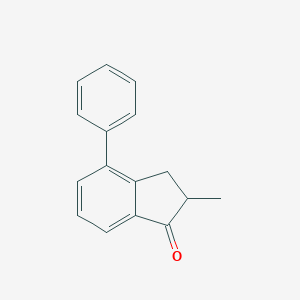
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
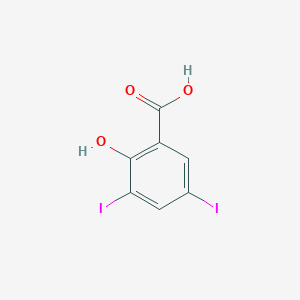
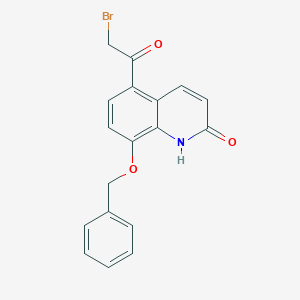
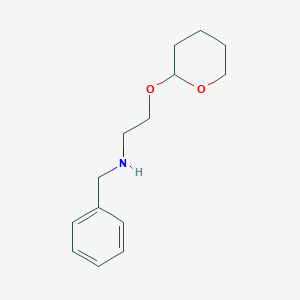
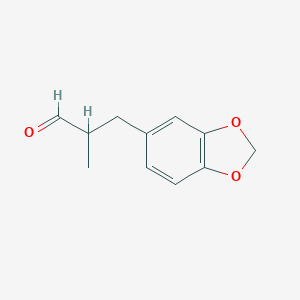
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)
